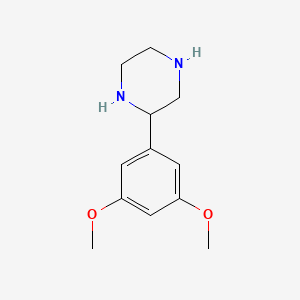

2-(3,5-Dimethoxyphenyl)piperazine

Description

2-(3,5-Dimethoxyphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions. This compound is notable for its structural role in neuropharmacological research, particularly in receptor binding studies. Key physicochemical properties include a molecular formula of C₁₂H₁₈N₂O₂ (inferred from structural analysis), a boiling point of 147–150 °C at 1.0 mmHg, and a purity of approximately 96% . It has been utilized in autoradiography to define nonspecific binding at adenosine A2A receptors, where it competes with radioligands like [³H]-CGS 21680 .

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-5-9(6-11(7-10)16-2)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLXFXBLZPVBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CNCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661682 | |

| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-70-1 | |

| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis methods can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)piperazine involves its interaction with specific molecular targets. It may act as a receptor agonist or antagonist, modulating the activity of neurotransmitter receptors. The compound’s effects are mediated through pathways involving GABA receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Differences

The pharmacological and chemical behavior of piperazine derivatives is heavily influenced by substituent groups on the phenyl ring or piperazine backbone. Below is a comparative analysis of 2-(3,5-Dimethoxyphenyl)piperazine with key analogs:

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Key Research Findings

Receptor Binding and Selectivity

- Adenosine A2A Receptors: this compound is used to block nonspecific binding in autoradiography, highlighting its affinity for adenosine receptors . In contrast, SA-4503 (with a 3,4-dimethoxyphenethyl group) shows high sigma receptor selectivity, suggesting that substituent position and spacer length critically influence target specificity .

- Dopamine Receptors : 1-(3,4-Dichlorophenyl)piperazine exhibits selective binding to dopamine D3 receptors, attributed to chlorine’s electron-withdrawing effects, which stabilize receptor-ligand interactions .

Chemical Stability and Reactivity

- Oxidative Degradation: Studies on fluoroquinolone piperazine analogs reveal that substituents significantly impact oxidative stability. Methoxy groups (electron-donating) may increase susceptibility to manganese oxide (MnO₂)-mediated degradation compared to chloro-substituted derivatives, which resist dealkylation .

Biological Activity

2-(3,5-Dimethoxyphenyl)piperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, particularly serotonin (5-HT) receptors. This interaction is crucial for its potential effects on mood regulation and anxiety disorders.

Key Biological Activities:

- Serotonin Receptor Agonism : The compound has been shown to selectively bind and activate serotonin receptors, particularly the 5-HT subtype, which is associated with mood and anxiety modulation .

- Neuroprotective Effects : In vitro studies have indicated that derivatives of piperazine, including this compound, may exhibit neuroprotective properties by enhancing synaptic plasticity in neuronal cultures .

- Antiparasitic Activity : Some studies have explored its potential against parasitic infections, suggesting that modifications in its structure could enhance activity against specific targets within parasites .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Serotonin Receptor Interaction : A study highlighted that the binding affinity of this compound to serotonin receptors correlates with its ability to induce anxiolytic effects in animal models . The compound's selectivity for the 5-HT receptor suggests it could be a candidate for developing new treatments for anxiety disorders.

- Neuroprotective Properties : In experiments involving Alzheimer's disease models, derivatives similar to this compound showed promise in restoring synaptic function and protecting against neurotoxicity. These findings suggest that such compounds could serve as leads for developing disease-modifying therapies .

- Antiparasitic Activity : Research indicated that modifications to the piperazine structure could enhance the compound's efficacy against malaria parasites by targeting specific enzymes critical for parasite survival . This opens avenues for further exploration in drug development focused on infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.